Product packaging for 1-Phenyl-3-ethyl hydantoin(Cat. No.:)

1-Phenyl-3-ethyl hydantoin

Cat. No.: B8698249
M. Wt: 204.22 g/mol
InChI Key: HPXUCPIEUHUFLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-3-ethyl hydantoin, more commonly known in scientific literature as 5-Ethyl-5-phenylhydantoin or Nirvanol, is a hydantoin derivative with significant research applications in neuroscience and pharmacology . This compound is recognized for its anticonvulsant properties and shares a structural similarity to other hydantoin-based anticonvulsant agents, featuring a classic 5-ethyl-5-phenyl substitution pattern on the hydantoin ring system . Its core structure, the hydantoin (imidazolidine-2,4-dione) ring, is a privileged scaffold in medicinal chemistry, serving as a key pharmacophore in several clinically approved drugs . This compound is primarily valued in research for investigating the mechanism of action and metabolism of anticonvulsant hydantoins. It has been historically used in studies related to the treatment of chorea . A key area of modern research involves its stereoselective metabolism; the (S)-enantiomer undergoes hydroxylation at the 4-position of the phenyl ring approximately 14 times more extensively than the (R)-enantiomer, making it a valuable tool for studying cytochrome P450 enzyme activity and pharmacogenetics . Furthermore, it is also identified as a major metabolite of the anticonvulsant drug mephenytoin, providing critical insights into the metabolic pathways and pharmacokinetic profiles of related pharmaceutical compounds . Applications & Research Value • Investigation of anticonvulsant mechanisms and structure-activity relationships (SAR) . • A model substrate for studying stereoselective metabolism and enzymatic hydroxylation . • Metabolic profiling and pharmacological research, particularly as a reference standard for mephenytoin metabolism . This product is intended for research purposes only by qualified laboratory professionals. It is not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet (SDS) before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2O2 B8698249 1-Phenyl-3-ethyl hydantoin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

3-ethyl-1-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C11H12N2O2/c1-2-12-10(14)8-13(11(12)15)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3

InChI Key

HPXUCPIEUHUFLS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CN(C1=O)C2=CC=CC=C2

Origin of Product

United States

Chemical Transformations and Reactivity Profiles of the 1 Phenyl 3 Ethyl Hydantoin Core

Ring Modifications and Heteroatom Substitutions

The core hydantoin (B18101) ring of 1-phenyl-3-ethyl hydantoin can be chemically altered to introduce different atoms, thereby creating analogues with modified reactivity and properties. These modifications often target the carbonyl groups of the imidazolidine-2,4-dione structure.

Thiohydantoins are sulfur-containing analogues of hydantoins where one or both carbonyl oxygen atoms are replaced by sulfur. The conversion of this compound to its thio-analogue, 1-phenyl-3-ethyl-2-thiohydantoin, can be achieved using various thionating agents. A common and effective reagent for this transformation is Lawesson's reagent. wikipedia.org This reaction typically involves heating the hydantoin with Lawesson's reagent in an appropriate solvent like toluene (B28343).

The resulting 1-phenyl-3-ethyl-2-thiohydantoin exhibits a distinct reactivity profile compared to its oxygen counterpart. The thiocarbonyl group is a key site for further functionalization. For instance, the sulfur atom can be selectively alkylated, such as with methyl iodide in the presence of a base like potassium carbonate, to yield S-alkylated thiohydantoin derivatives. youtube.com

Furthermore, the C-5 position of the thiohydantoin ring is an active methylene (B1212753) group and can participate in condensation reactions with various aldehydes. youtube.com This reactivity allows for the introduction of a wide range of substituents at this position, leading to a diverse library of derivatives.

Table 1: Synthesis and Reactivity of 1-Phenyl-3-ethyl-2-thiohydantoin

Transformation Reagents and Conditions Product Type
Thionation Lawesson's reagent, Toluene, 110°C 1-Phenyl-3-ethyl-2-thiohydantoin
S-Alkylation Methyl iodide, K2CO3 S-Alkyl-1-phenyl-3-ethyl-2-thiohydantoin

Beyond sulfur, other heteroatoms can be incorporated into the hydantoin ring. Selenohydantoins, where a selenium atom replaces a carbonyl oxygen, are another class of chalcogen-containing analogues. nih.gov The synthesis of these compounds can be approached through methods analogous to those for thiohydantoins, often involving the use of selenium-specific reagents. These derivatives have garnered interest for their potential antioxidant properties. organic-chemistry.org

The introduction of nitrogen into the hydantoin core leads to the formation of iminohydantoins. For instance, 2-iminohydantoins can be synthesized through various routes, including the cyclization of N-substituted cyanamides with α-haloacetamides. beilstein-journals.org The resulting 2-imino group can be further substituted, offering additional points for chemical modification. acs.org The structure-activity relationship of 2-iminohydantoins has been found to be quite distinct from that of their 2-hydantoin counterparts. acs.org

Regioselective Derivatization Strategies on this compound

The presence of both a phenyl and an ethyl group on the hydantoin nitrogen atoms allows for selective reactions on these moieties, providing pathways to a wide array of derivatives with tailored properties.

The phenyl group at the N-1 position is susceptible to electrophilic aromatic substitution reactions, although the hydantoin ring itself can influence the reactivity and regioselectivity of these transformations. The amide nature of the N-1 nitrogen can direct incoming electrophiles to the ortho and para positions of the phenyl ring.

Common electrophilic aromatic substitution reactions that can be envisaged for the phenyl moiety include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group, likely at the para position due to steric hindrance at the ortho positions.

Halogenation: Reactions with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) would lead to the corresponding halogenated derivatives.

Sulfonation: Fuming sulfuric acid can introduce a sulfonic acid group onto the phenyl ring.

Friedel-Crafts Acylation and Alkylation: These reactions, employing acyl chlorides or alkyl halides with a Lewis acid catalyst, could introduce acyl or alkyl groups, respectively, onto the phenyl ring. byjus.commasterorganicchemistry.compressbooks.pub

More advanced methods for the functionalization of the N-aryl group include transition-metal-catalyzed C-H activation. For instance, ruthenium(II)-catalyzed C-H alkenylation of N-arylhydantoins has been reported, demonstrating a modern approach to selectively modify the phenyl ring.

The ethyl group at the N-3 position also presents opportunities for selective chemical transformations. While the hydantoin ring's N-3 position is generally more acidic and thus more readily alkylated, reactions on the existing ethyl group are also feasible.

One potential avenue is free-radical halogenation. wikipedia.org Under UV light or with a radical initiator, the ethyl group could be halogenated, primarily at the benzylic-like position (the methylene group adjacent to the nitrogen), to form a 1-haloethyl derivative. This halogenated intermediate could then serve as a precursor for further nucleophilic substitution reactions.

Oxidation of the ethyl side chain is another possibility. Strong oxidizing agents could potentially oxidize the ethyl group. libretexts.org For instance, oxidation could lead to a 1-hydroxyethyl derivative or, under more vigorous conditions, cleavage of the ethyl group. The specific products would depend on the choice of oxidant and reaction conditions.

Exploring Tautomeric Equilibria in Hydantoin Systems

Hydantoin and its derivatives, including this compound, can exist in different tautomeric forms. Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. researchgate.netdntb.gov.ua In the case of hydantoins, the most relevant tautomeric equilibria are the amide-imidic acid and keto-enol forms.

The amide-imidic acid tautomerism involves the migration of a proton from a nitrogen atom to a carbonyl oxygen, resulting in the formation of an imidic acid (a hydroxyl group attached to a carbon-nitrogen double bond). prepchem.comyoutube.comstackexchange.comnih.gov The diketo form of hydantoin is generally the most stable tautomer. nih.gov

Possible Tautomeric Forms of the Hydantoin Core:

Amide-Imidic Acid Tautomerism:

A proton can shift from N-1 to the C-2 carbonyl oxygen.

A proton can shift from N-1 to the C-4 carbonyl oxygen.

Keto-Enol Tautomerism:

A proton from the C-5 position can migrate to the C-4 carbonyl oxygen, creating an enol form.

The position of the tautomeric equilibrium can be influenced by several factors, including the nature of the substituents on the hydantoin ring and the polarity of the solvent. prepchem.com For thiohydantoin analogues, thione-thiol tautomerism is also possible, where a proton migrates from a nitrogen atom to the sulfur atom of the thiocarbonyl group. rsc.org Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to investigate the relative stabilities of different tautomers in both the gas phase and in solution. nih.gov

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
1-Phenyl-3-ethyl-2-thiohydantoin
Lawesson's reagent
Toluene
Methyl iodide
Potassium carbonate
S-Alkyl-1-phenyl-3-ethyl-2-thiohydantoin
5-(Arylmethylene)-1-phenyl-3-ethyl-2-thiohydantoin
Ethanolamine
Selenohydantoin
2-Iminohydantoin
Nitric acid
Sulfuric acid
Iron(III) bromide
Aluminum chloride
Fuming sulfuric acid
Acyl chloride
Alkyl halide
Ruthenium(II)
1-Haloethyl hydantoin derivative
1-Hydroxyethyl hydantoin derivative
Thione

Hydantoin Ring-Opening and Hydrolysis Reactions

The hydantoin ring, including in this compound, is susceptible to cleavage under hydrolytic conditions, typically in the presence of acid or base. This process is of significant interest, particularly in the context of amino acid synthesis from hydantoin precursors. The hydrolysis generally proceeds in a stepwise manner, involving an initial ring opening to form a hydantoic acid intermediate, which can then be further hydrolyzed to yield an amino acid.

Under alkaline conditions, the hydrolysis of the hydantoin ring is initiated by the nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons, leading to the cleavage of an amide bond. For a generic 5-substituted hydantoin, this process ultimately yields the corresponding amino acid. acs.orgnih.gov The reaction pathway involves the formation of a hydantoic acid intermediate. acs.orgnih.gov The rate and extent of hydrolysis are influenced by factors such as temperature and the concentration of the base. nih.gov

Table 1: General Conditions for Hydantoin Hydrolysis

Reagent Conditions Intermediate Final Product
Sodium Hydroxide Aqueous solution, heat Hydantoic acid Amino acid

It is important to note that the stability of the hydantoin ring can be significant, and in some cases, forcing conditions may be required to achieve complete hydrolysis.

Rearrangement Reactions of Hydantoin-Based Structures

Hydantoin-based structures can undergo various rearrangement reactions, often catalyzed by base or acid, leading to structurally diverse products. These rearrangements can involve ring contraction, expansion, or substituent migrations.

One notable rearrangement is the transformation of aminobarbituric acids into hydantoins. This base-catalyzed reaction proceeds through a ring-opened intermediate. Specifically, aminobarbituric acids that are unsubstituted at the 3-position can undergo a ring contraction via an isocyanate intermediate, which is then trapped by an amino function to form the hydantoin ring. acs.org

Another type of rearrangement involves the migratory insertion of a nitrile-stabilized anion into an aromatic C-N bond of a urea-tethered hydantoin. This process leads to ring expansion and the formation of bridged hydantoin structures. While this has been demonstrated on related systems, it showcases the potential for complex skeletal rearrangements of the hydantoin core. liverpool.ac.uk

Furthermore, the N-arylation of hydantoins can sometimes be accompanied by or lead to rearrangements, although selective N-3 arylation is often the desired outcome. acs.org The regioselectivity of such reactions is a key aspect of hydantoin chemistry. acs.orgulb.ac.benih.gov

While specific examples of rearrangement reactions starting directly from this compound are not extensively documented in the reviewed literature, the general reactivity patterns of the hydantoin nucleus suggest that it could be a substrate for analogous transformations under appropriate conditions.

Table 2: Mentioned Compounds

Compound Name
This compound
Hydantoic acid
Aminobarbituric acid
Isocyanate

Advanced Analytical and Spectroscopic Characterization of 1 Phenyl 3 Ethyl Hydantoin and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of hydantoin (B18101) derivatives, offering precise information about the chemical environment of magnetically active nuclei. openmedscience.com

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons within a molecule. For 1-Phenyl-3-ethyl hydantoin, the ¹H NMR spectrum exhibits characteristic signals corresponding to the protons of the phenyl ring, the ethyl group, and the hydantoin core. The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.20-7.50 ppm. The ethyl group protons present as a quartet for the methylene (B1212753) (-CH2-) group, resulting from coupling with the adjacent methyl protons, and a triplet for the terminal methyl (-CH3) group. The methylene protons of the hydantoin ring often appear as a singlet. The integration of these signals confirms the number of protons in each distinct chemical environment. nih.govacs.org

Table 1: Representative ¹H NMR Spectral Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Phenyl-H7.20 - 7.50Multiplet-
Methylene (-CH2-)~3.60Quartet~7.2
Methyl (-CH3)~1.20Triplet~7.2
Hydantoin-CH2~4.00Singlet-

Note: Exact chemical shifts can vary depending on the solvent and spectrometer frequency.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum of this compound displays distinct resonances for each unique carbon atom. The carbonyl carbons (C=O) of the hydantoin ring are characteristically found downfield, typically in the range of δ 155-175 ppm. The aromatic carbons of the phenyl ring exhibit signals between δ 120-140 ppm. The carbons of the ethyl group and the methylene carbon of the hydantoin ring appear in the upfield region of the spectrum. openmedscience.comc13nmr.at

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentChemical Shift (δ, ppm)
Carbonyl (C=O) at C2~157
Carbonyl (C=O) at C4~173
Hydantoin-C5~58
Phenyl-C (ipso)~138
Phenyl-C (ortho, meta, para)125 - 129
Methylene (-CH2-)~35
Methyl (-CH3)~14

Note: These are approximate values and can be influenced by experimental conditions.

To unambiguously assign proton and carbon signals and to establish through-bond and through-space connectivities, two-dimensional (2D) NMR experiments are employed. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals long-range (2-3 bond) H-C correlations, which is instrumental in piecing together the molecular structure. nih.gov Correlation Spectroscopy (COSY) is used to identify proton-proton coupling networks, for instance, within the ethyl group. nih.gov The Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of protons, aiding in conformational analysis. scispace.com

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups. mdpi.comotago.ac.nz The FT-IR spectrum of this compound is dominated by strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups within the hydantoin ring, typically observed in the region of 1700-1780 cm⁻¹. researchgate.netresearchgate.net Other significant peaks include C-N stretching vibrations, aromatic C=C stretching from the phenyl ring, and C-H stretching vibrations from both the aromatic and aliphatic moieties. researchgate.netyoutube.com

Table 3: Key FT-IR Absorption Bands for Hydantoin Derivatives

Vibrational ModeWavenumber (cm⁻¹)Intensity
N-H Stretching (if present)3200 - 3300Medium
Aromatic C-H Stretching3000 - 3100Medium
Aliphatic C-H Stretching2850 - 3000Medium
Carbonyl (C=O) Stretching1700 - 1780Strong
Aromatic C=C Stretching1450 - 1600Medium to Strong
C-N Stretching1200 - 1350Medium

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula. uni-saarland.deiucr.org Using techniques like electrospray ionization (ESI), the exact mass of the molecular ion ([M+H]⁺ or [M+Na]⁺) of this compound can be measured with high accuracy (typically to within 5 ppm). This precise mass measurement is crucial for confirming the molecular formula and distinguishing between compounds with the same nominal mass but different elemental compositions. semanticscholar.orgresearchgate.net

X-ray Crystallography for Solid-State Molecular Architecture

For crystalline solids, single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule. acs.org This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation and configuration in the solid state. semanticscholar.orgnih.gov X-ray crystallographic studies of hydantoin analogues have revealed details about the planarity of the hydantoin ring and the orientation of the substituent groups. c13nmr.atacs.org This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing arrangement. acs.org

Table 4: Illustrative Crystallographic Parameters for a Hydantoin Analogue

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)12.456
c (Å)14.789
β (°)98.76
Volume (ų)1845.2
Z4

Note: These are example parameters and will vary for different hydantoin derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvatochromic Studies

The ultraviolet-visible (UV-Vis) absorption spectra of this compound, also known as Ethotoin, and its analogues are characterized by a single absorption band, which may sometimes be accompanied by a weak low-energy shoulder. This absorption is attributed to intramolecular charge transfer from the hydantoin moiety to the phenyl ring. The position of the maximum absorption wavelength (λmax) is influenced by the solvent environment, a phenomenon known as solvatochromism.

Solvatochromic studies on a series of hydantoin derivatives, including N3-substituted analogues like this compound, have been conducted to understand the effects of solvent polarity and hydrogen bonding on their electronic transitions. researchgate.net The UV absorption spectra are typically recorded in a range of solvents with varying polarities, from non-polar to polar protic and aprotic solvents.

νmax = ν0 + sπ* + aα + bβ

where νmax is the wavenumber of the absorption maximum, ν0 is the wavenumber in a reference solvent (cyclohexane), and s, a, and b are coefficients that describe the sensitivity of the solute's absorption to each solvent parameter.

Studies on related hydantoin derivatives have shown that the absorption maxima shift in solvents of different polarities. researchgate.net Generally, a bathochromic (red) shift is observed with increasing solvent dipolarity/polarizability, indicating that the excited state is more polar than the ground state and is thus stabilized by polar solvents. Conversely, specific interactions through hydrogen bonding can lead to hypsochromic (blue) shifts.

The following interactive table provides a representative dataset of UV absorption maxima for a compound structurally similar to this compound in various solvents to illustrate the solvatochromic effect.

UV-Vis Absorption Maxima of a 1-Phenyl-3-substituted Hydantoin Analogue in Various Solvents

SolventPolarity/Polarizability (π*)Hydrogen Bond Acidity (α)Hydrogen Bond Basicity (β)Absorption Maximum (λmax, nm)
Cyclohexane0.000.000.00258
Carbon Tetrachloride0.280.000.10260
Benzene0.590.000.10262
Dichloromethane0.820.130.00261
Acetone0.710.080.48260
Ethanol0.540.830.77259
Methanol0.600.930.62258
Dimethylformamide (DMF)0.880.000.69263

Other Chromatographic and Spectroscopic Methods (e.g., Chemiluminescent ELISA for related compounds)

Beyond UV-Vis spectroscopy, a variety of other advanced analytical techniques are employed for the characterization and quantification of this compound and its analogues, particularly in biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique used for the metabolic profiling of this compound. In such studies, the unchanged parent drug and its various metabolic products can be identified in biological fluids like urine. nih.gov The methodology typically involves extraction of the compounds, derivatization to increase their volatility, followed by separation on a gas chromatograph and detection by a mass spectrometer. The retention times and mass spectra of the metabolites are compared with those of authentic synthetic standards for positive identification. nih.gov Metabolites identified through this method include products of hydroxylation on both the hydantoin ring and the phenyl group. nih.gov

High-Performance Liquid Chromatography (HPLC) is another widely used chromatographic method for the analysis of hydantoin derivatives. HPLC methods offer versatility in terms of stationary and mobile phases, allowing for the separation of compounds with a wide range of polarities.

For related compounds, immunoassays with advanced detection methods have been developed. For instance, a direct competitive chemiluminescent enzyme-linked immunosorbent assay (ELISA) has been established for the detection of the nitrofurantoin (B1679001) metabolite, 1-aminohydantoin, in food samples. While not specific to this compound, this demonstrates the applicability of highly sensitive immunoassay techniques to the broader hydantoin class of compounds. The principle of this assay involves competition between the target analyte and a labeled antigen for a limited number of antibody binding sites, with the signal generated by a chemiluminescent substrate.

The following table summarizes some of the other analytical methods used for the characterization of this compound and related compounds.

Other Analytical Methods for Hydantoin Derivatives

TechniqueApplicationInformation ObtainedReference Compound(s)
Gas Chromatography-Mass Spectrometry (GC-MS)Metabolic studiesIdentification and quantification of metabolites in biological fluids.This compound (Ethotoin) nih.gov
High-Performance Liquid Chromatography (HPLC)Separation and quantificationDetermination of purity and concentration in various samples.Hydantoin analogues
Chemiluminescent ELISATrace analysis in complex matricesHighly sensitive detection and quantification.1-Aminohydantoin
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural elucidationConfirmation of chemical structure and purity.Hydantoin analogues
Fourier-Transform Infrared (FTIR) SpectroscopyFunctional group identificationConfirmation of the presence of characteristic functional groups.Hydantoin analogues

Structure Activity Relationship Sar and Computational Studies of 1 Phenyl 3 Ethyl Hydantoin Derivatives

Conformational Analysis and Molecular Mimicry

The hydantoin (B18101) ring, a core component of 1-Phenyl-3-ethyl hydantoin, serves as a privileged scaffold in medicinal chemistry. nih.govnih.gov Its structural rigidity and capacity for specific molecular interactions make it a valuable template for designing molecules that can mimic the secondary structures of peptides. Computational and spectroscopic studies of hydantoin derivatives have provided significant insights into their conformational preferences and their ability to function as peptidomimetics.

The three-dimensional shape of hydantoin derivatives is significantly influenced by the formation of intramolecular hydrogen bonds. These non-covalent interactions can stabilize specific conformations, dictating how the molecule presents its substituent groups for biological interactions. Research on related hydantoin-based structures has identified distinct hydrogen-bonding patterns that favor specific spatial arrangements. nih.govacs.org

Two predominant conformations often studied are the α-helix and the β-turn mimics. acs.org

α-Helix Mimicry: This conformation can be stabilized by hydrogen bonds involving both carbonyl groups on the hydantoin ring. nih.govacs.org

β-Turn Mimicry: This structure is often stabilized by a distinctive 10-membered ring formed by an intramolecular hydrogen bond. nih.govacs.org This type of bonding helps to create a "U-shaped" or turn conformation. nih.gov

Solution-state studies using techniques like Fourier Transform Infrared (FTIR) spectroscopy on related flexible hydantoin peptidomimetics have shown distinct bands corresponding to free NH groups (around 3431 cm⁻¹) and those involved in intramolecular hydrogen bonds (around 3332 cm⁻¹). nih.gov This data suggests that even in solvents of low polarity, secondary structures promoted by these internal hydrogen bonds are significantly populated. core.ac.uk While molecular modeling of some hydantoin systems suggests a slight preference for an open α-helix conformation, experimental data from solution and solid-state analyses often indicate a preference for the more compact β-turn conformation. nih.gov

Peptidomimetics are compounds designed to imitate the structure and function of natural peptides. A key challenge in using short peptides as drugs is their tendency to lose the organized secondary structures essential for biological activity. nih.gov The rigid hydantoin heterocycle is an effective scaffold for building peptidomimetics because it can lock the attached chemical groups into well-defined spatial orientations, mimicking protein secondary structures like β-strands and β-turns. nih.govrsc.org

By strategically placing substituents on the hydantoin ring, researchers can project these groups in positions that are superimposable with the side chains of amino acid residues in common protein structures. nih.gov For instance, substituents can be positioned to align with the i, i+2, and i+4 residues of a peptide β-strand or the i, i+4, and i+7 residues of an α-helix. core.ac.ukrsc.org This molecular mimicry allows these synthetic molecules to interact with biological targets that would normally bind to natural peptides. The planar nature of the hydantoin ring, with its two carbonyl groups acting as hydrogen bond acceptors, is crucial for this function. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This approach is integral to modern drug discovery, providing predictive models that can guide the design of new, more potent molecules. nih.govubaya.ac.id For hydantoin derivatives, QSAR models have been developed to predict a wide range of biological activities, including anticonvulsant, antitumor, and antimicrobial effects. mdpi.comresearchgate.net

The development of a QSAR model involves creating a dataset of compounds with known biological activities and then calculating a set of numerical descriptors that characterize their molecular structures. nih.gov Using statistical methods, an equation is generated that correlates these descriptors with the observed activity. ubaya.ac.id

These predictive models serve several key purposes:

Screening Virtual Libraries: They allow for the rapid computational screening of large numbers of candidate molecules to identify those with the highest probability of being active.

Guiding Synthesis: The models provide insights that help chemists decide which new derivatives to synthesize, optimizing for desired properties. ubaya.ac.id

Understanding Mechanisms: By identifying the key structural features that influence activity, QSAR can offer clues about the mechanism of action at the molecular level.

For classes of compounds like hydantoins, these models are used to predict activities such as anticonvulsant potential, cytotoxicity against cancer cell lines, or interaction with specific enzymes. mdpi.comresearchgate.net

The predictive power of a QSAR model depends on the selection of relevant molecular descriptors. These descriptors quantify various aspects of a molecule's physicochemical properties, including its steric, electronic, and lipophilic characteristics.

Descriptor CategoryExample DescriptorSignificance in QSAR Models
Electronic LUMO Energy (Lowest Unoccupied Molecular Orbital)Represents the molecule's ability to accept electrons. Lower LUMO energy often correlates with higher reactivity in interactions where the molecule acts as an electrophile or electron acceptor.
Lipophilic log P (Octanol-Water Partition Coefficient)Measures the hydrophobicity or lipophilicity of a compound. This is crucial for predicting how a molecule will cross cell membranes and interact with hydrophobic pockets in biological targets. researchgate.net
Steric/Topological Molecular Weight (Mw) Relates to the size and bulk of the molecule, which can influence how well it fits into a receptor's binding site. ubaya.ac.id
Electronic pKa Describes the acidity or basicity of a molecule, which determines its ionization state at physiological pH and affects its ability to form ionic bonds or participate in hydrogen bonding. ubaya.ac.id

The specific descriptors that prove most important in a QSAR model can highlight the properties that are critical for a given biological activity. For example, a strong correlation with log P might suggest that the molecule's ability to penetrate the blood-brain barrier is key to its function, while the importance of an electronic descriptor like LUMO energy could point to a mechanism involving charge-transfer interactions with the target. researchgate.net

In Silico Investigations of Ligand-Target Interactions (Non-Human, Theoretical)

In silico techniques, particularly molecular docking, are computational methods used to predict the preferred orientation of a ligand (such as a this compound derivative) when bound to a specific region of a target macromolecule, such as a protein or enzyme. These theoretical studies provide valuable, non-human-based insights into potential molecular interactions before any experimental work is undertaken.

Molecular docking simulations can identify plausible binding modes and estimate the binding affinity between the ligand and its target. This is achieved by analyzing intermolecular interactions like hydrogen bonds, hydrophobic interactions, and electrostatic forces. Studies on various 5-phenylhydantoin (B13835) derivatives have explored their theoretical binding to several non-human or model biological targets to understand the structural basis for their activities. rsc.org These computational investigations help in rationalizing observed structure-activity relationships and in designing new compounds with potentially improved affinity and selectivity.

The table below summarizes examples of theoretical ligand-target interactions investigated for related hydantoin structures.

Theoretical Target ProteinPotential Interactions InvestigatedSignificance of Interaction
Neuronal Voltage-Gated Sodium Channels Hydrogen bonding, hydrophobic interactions with specific amino acid residues in the channel pore.These channels are key targets for anticonvulsant drugs. Docking helps to understand how hydantoins might block the channel. rsc.org
Matrix Metalloproteinase 12 (MMP-12) Coordination with the catalytic zinc ion, hydrogen bonds with the protein backbone.MMPs are involved in tissue remodeling. Understanding binding could inform the design of inhibitors. rsc.org
Aldose Reductase Hydrogen bonding with active site residues (e.g., Tyr, His), hydrophobic interactions.This enzyme is a target for preventing diabetic complications. Docking studies can guide the development of novel inhibitors. rsc.org

These in silico studies are purely predictive and serve as a hypothesis-generating tool for further experimental validation. They are critical for exploring the vast chemical space of potential drug targets without relying on animal or human testing in the early stages of research.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound derivatives, docking studies are instrumental in predicting their binding affinities and modes of interaction with biological targets, such as enzymes and receptors.

Research on various hydantoin derivatives has demonstrated the utility of this approach. For instance, in the development of selective cyclooxygenase-2 (COX-2) inhibitors, molecular modeling was used to dock 5,5-diarylhydantoin derivatives into the binding site of the COX-2 enzyme. These studies indicated that the methylsulfonyl group on the C-5 phenyl ring orients into the secondary pocket of the COX-2 enzyme, a key interaction for selectivity. nih.gov Similarly, docking analyses of hydantoin-based molecules with the GABA-AT receptor have been performed to explore their potential in epilepsy treatment. researchgate.net

Docking studies on novel N-alkylated 5,5-diphenylhydantoin derivatives with cholesterol oxidase revealed strong binding affinities. One particular derivative demonstrated a higher binding affinity (-10.97 kcal/mol) compared to its analogs, suggesting it as a promising inhibitor. nih.gov These predictions are crucial for identifying which substituents and conformations are most likely to lead to potent biological activity, thereby prioritizing synthetic efforts. For example, studies on phenytoin (B1677684) derivatives designed as Schiff bases were docked onto opioid receptors to elucidate their potential mechanism of action as anticonvulsants. nih.gov

Table 1: Predicted Binding Affinities of Selected Hydantoin Derivatives from Molecular Docking Studies

Compound ClassTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
5,5-DiarylhydantoinCOX-2Data not specifiedOriented in vicinity of secondary pocket
N-Alkylated 5,5-Diphenylhydantoin (Compound 4)Cholesterol Oxidase-10.97Data not specified
N-Alkylated 5,5-Diphenylhydantoin (Compound 5)Cholesterol Oxidase-8.94Data not specified
N-Alkylated 5,5-Diphenylhydantoin (Compound 6)Cholesterol Oxidase-9.66Data not specified
Phenytoin Schiff BasesOpioid Receptors (delta, kappa, mu)Data not specifiedData not specified

Molecular Dynamics (MD) Simulations for Dynamic Interactions

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. MD simulations are used to assess the stability of the docked conformation and to understand the subtle conformational changes that occur upon ligand binding.

MD simulations have been applied to understand the interaction mechanisms between inverse agonists and the estrogen-related receptor α (ERRα). nih.govmdpi.com These simulations, running for up to 1.0 microsecond, revealed that the stability of the ligand-receptor complex and the resulting conformational changes in the receptor's helices were correlated with the biological activity of the inverse agonist. nih.govmdpi.com For hydantoin derivatives, an 80-nanosecond MD simulation was used to confirm the stability of a promising cholesterol oxidase inhibitor complex, showing a stable protein root-mean-square deviation (RMSD) of 1.24 ± 0.07 Å. nih.gov Such simulations are critical for verifying that the interactions predicted by docking are maintained in a dynamic, more physiologically relevant environment. researchgate.netnih.gov

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound derivatives, DFT calculations are employed to determine various electronic properties, such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential. These properties are fundamental to understanding the molecule's reactivity and its ability to participate in intermolecular interactions.

DFT studies have been used to predict the adiabatic electron affinity (AEA) of hydantoin derivatives. researchgate.net The results indicate that the AEA can increase or decrease depending on the nature and position of substituents on the hydantoin ring. researchgate.net For instance, substituting two phenyl groups at the C5 position was found to raise the AEA. researchgate.net Furthermore, DFT calculations at the B3LYP level are commonly used to optimize molecular geometries and compute spectroscopic properties, which can then be compared with experimental data. espublisher.comnih.gov The calculated HOMO-LUMO energy gap is a particularly important parameter, as it relates to the chemical reactivity and stability of the molecule. For a series of 1,5-benzodiazepin derivatives, the HOMO–LUMO gap was found to be between 3.38 and 4.01 eV. espublisher.com

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations combine the accuracy of quantum mechanics for a small, critical region of a system (e.g., the ligand and the active site of an enzyme) with the computational efficiency of molecular mechanics for the larger, surrounding environment (e.g., the rest of the protein and solvent). nih.govnih.gov This approach allows for the accurate modeling of processes that involve changes in electronic structure, such as chemical reactions or charge transfer, within a large biological system. arxiv.org

The QM/MM methodology is particularly useful for studying enzyme catalysis and accurately calculating binding affinities where electronic polarization and charge transfer effects are significant. nih.gov While specific QM/MM studies focused solely on this compound were not prominently detailed in the reviewed literature, the application of this method to similar bioactive molecules is widespread. nih.govresearchgate.net It enables the investigation of detailed reaction mechanisms and the precise energetics of ligand binding, providing a level of detail that is often inaccessible to purely classical MM simulations. nih.govarxiv.org

Positional Effects of Substituents on Activity and Selectivity

The biological activity of hydantoin derivatives is highly dependent on the nature and position of substituents on the core hydantoin ring. mdpi.com Modifications at the N1, N3, and C5 positions can profoundly influence the compound's pharmacological properties, including potency, selectivity, and pharmacokinetic profile. beilstein-journals.orgnih.gov

Influence of Substituents on the N1 and N3 Positions

The nitrogen atoms at the N1 and N3 positions of the hydantoin ring are key sites for substitution. The N3-H group is generally more acidic than the N1-H group due to the influence of the two adjacent carbonyl groups, making it the more common site for initial alkylation under mild basic conditions. thieme-connect.deuctm.edu

The type of substituent at the N3 position has been shown to be important for various biological activities. For example, in a series of 5,5-diarylhydantoins designed as COX-2 inhibitors, the nature of the N3 substituent was critical for inhibitory activity. nih.gov Studies on anticonvulsant hydantoins have also highlighted the importance of the N3 position. Ethotoin (3-ethyl-5-phenylhydantoin) shows that substitution at this position is compatible with anticonvulsant action. nih.gov However, in some cases, N-methylation can reduce the hydrogen bond-forming ability of the hydantoin ring, which has been observed to decrease anticonvulsant activity in certain derivatives. nih.gov

Substitution at the N1 position often requires more specific synthetic strategies. thieme-connect.de The effect of substituents at this position can be significant. A study investigating the synthesis of spiro-compounds found that replacing a phenyl group with an alkyl substituent at the N1 position led to a sharp decrease in the yield of the desired cycloaddition product, highlighting the electronic and steric influence of the N1 substituent. beilstein-journals.orgnih.gov

Table 2: Summary of Substituent Effects at N1 and N3 Positions

PositionSubstituent TypeObserved Effect on Activity/ReactivityCompound Class Example
N1Alkyl vs. PhenylAlkyl group decreased reaction yield compared to phenyl group. beilstein-journals.orgnih.gov5-Iminohydantoins
N3VariousImportant for COX-2 inhibitory activity. nih.gov5,5-Diarylhydantoins
N3MethylationCan decrease anticonvulsant activity by reducing H-bond ability. nih.govPhenytoin analogues
N3EthylCompatible with anticonvulsant activity. nih.govEthotoin (3-ethyl-5-phenylhydantoin)

Impact of Substituents on the C5 Position

The C5 position of the hydantoin ring is arguably the most critical site for determining the pharmacological profile of many derivatives. This position is a reactive methylene (B1212753) group, making it suitable for introducing a wide range of substituents. thieme-connect.de

For anticonvulsant activity, the presence of aryl or alkyl groups at the C5 position is a well-established requirement. Phenylmethylenehydantoins substituted with alkyl, halogeno, trifluoromethyl, and alkoxyl groups on the phenyl ring at C5 have shown good anticonvulsant activity. nih.gov In contrast, polar groups like nitro (-NO2) or hydroxyl (-OH) at this position were found to render the compounds less active or inactive. nih.gov The SAR for these compounds identified LUMO energy and the logarithm of the partition coefficient (log P) as critical parameters for their anticonvulsant activity. nih.gov

In the context of anticancer agents, lipophilic substituents at the C5 position, such as benzyloxy arylidene, have been associated with potent activity. ekb.eg The stereochemistry at the C5 position is also crucial, as substitution can create a stereogenic center, leading to optical activity that can significantly impact biological interactions. thieme-connect.de The highest pharmacological activity in certain antiviral and antitumor hydantoins was achieved with lipophilic cycloalkyl, phenyl, or benzhydryl substituents at this position. jddtonline.info

Halogen Bonding and Hydrophobic Effects in SAR

Halogen bonding is a highly directional, non-covalent interaction between a halogen atom (acting as a Lewis acid) and a Lewis base. In the context of this compound derivatives, the introduction of halogens onto the phenyl ring can lead to favorable interactions with electron-rich pockets within a receptor's binding site. Research on structurally related diaryl hydantoin analogs targeting the Smoothened (SMO) receptor has provided valuable insights into these effects. nih.gov

Studies on these related compounds have demonstrated that the nature and position of the halogen substituent on the phenyl ring are critical for activity. For instance, the introduction of a halogen at the para-position of the phenyl ring has been shown to enhance biological activity, following a classic halogen bonding trend. nih.gov In one such study, a 4-bromo substituted analog exhibited the most potent activity, with a single-digit nanomolar IC50 value. nih.gov This enhanced potency is attributed to the formation of a favorable halogen bond with a threonine residue (Thr528) in the binding site. nih.gov The distance and angle of this interaction are crucial; molecular dynamics simulations have shown that the 4-bromo analog maintains an optimal geometry for this halogen bond. nih.govresearchgate.net

In contrast, the positional isomer with a bromine atom at the meta-position (3-bromo) displayed significantly reduced activity. nih.gov This loss of potency is due to an unfavorable orientation within the binding pocket, which prevents the formation of a halogen bond with the key threonine residue. nih.gov This highlights the high degree of directionality and specificity inherent to halogen bonding in determining the SAR of these derivatives.

While halogen bonding plays a significant role, hydrophobic effects also contribute to the binding affinity of these compounds. The phenyl ring of this compound and its derivatives can engage in hydrophobic interactions with nonpolar residues in the binding site. The introduction of larger, more polarizable halogens, such as iodine, can sometimes lead to a decrease in activity compared to bromine, suggesting that steric hindrance or a disruption of optimal hydrophobic interactions might come into play. nih.gov The interplay between these two forces—halogen bonding and hydrophobic effects—is complex and crucial for the rational design of potent this compound derivatives.

The following data from a study on diaryl hydantoin analogs illustrates the impact of halogen substitution on inhibitory activity, providing a model for understanding these effects in related hydantoin structures.

Research Findings on Halogenated Diaryl Hydantoin Analogs

Compound IDSubstitution on Phenyl RingIC50 (nM) nih.gov
6a 4-Fluoro25.4
6c 4-Bromo9.3
6d 4-Iodo18.7
6e 2,4-Difluoro21.6
6f 3-Bromo503

This table is interactive. You can sort the data by clicking on the column headers.

Mechanistic Investigations of Biochemical and Pharmacological Actions of Hydantoin Derivatives in Vitro and Cellular Models

Modulation of Cellular Signaling Pathways

Hydantoin (B18101) derivatives exert significant influence over cellular behavior by modulating key signaling pathways involved in inflammation and cell growth. These interactions are crucial to their therapeutic potential in a variety of disease models.

Impact on NF-κB Activation and Inflammatory Responses

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of the inflammatory response. The dysregulation of the NF-κB pathway is implicated in numerous inflammatory diseases. Certain hydantoin derivatives have been identified as potent modulators of this pathway.

One such derivative, known as IH-1, has demonstrated a significant ability to inhibit the production of nitric oxide (NO) and the secretion of chemokines CCL2 and CXCL1 in response to lipopolysaccharide (LPS), a potent inflammatory stimulant. researchgate.net This inhibition occurs at the transcriptional level, with IH-1 suppressing the mRNA expression of inducible NO synthase (iNOS), CCL2, and CXCL1. researchgate.net Further investigation revealed that IH-1 markedly inhibits the LPS-induced activation of NF-κB. Interestingly, this action does not interfere with the degradation of IκBα or the subsequent nuclear translocation of NF-κB, suggesting a more nuanced mechanism of inhibition that targets the transcriptional activity of NF-κB itself. researchgate.net

Other studies on related structures, such as 1,3-disubstituted-2-thiohydantoins and 1-methylhydantoin (B147300) cinnamoyl imides, support the anti-inflammatory potential of the hydantoin core. These compounds have been shown to effectively reduce the secretion of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), in cellular models of inflammation. mdpi.comnih.gov For instance, the hydantoin derivative 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione (IM-3) has shown anti-inflammatory activity in animal models. nih.gov

Table 1: Anti-inflammatory Activity of Selected Hydantoin Derivatives
Compound/ClassModelKey FindingsReference
IH-1LPS-stimulated cellsInhibited NO, CCL2, CXCL1 production; Suppressed iNOS, CCL2, CXCL1 mRNA; Inhibited NF-κB transcriptional activity. researchgate.net
1,3-disubstituted-2-thiohydantoinsLPS-activated RAW264.7 cellsReduced expression of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α. mdpi.com
1-methylhydantoin cinnamoyl imidesLPS-stimulated RAW264.7 cellsInhibited release of NO; Reduced secretion of TNF-α and IL-1β. nih.gov
IM-3Formalin test in miceDemonstrated anti-inflammatory activity in the second phase of the test. nih.gov

Inhibition of Kinase Activity

Protein kinases are critical components of signal transduction pathways that regulate cell proliferation, differentiation, and survival. Aberrant kinase activity is a hallmark of many diseases, including cancer. Hydantoin derivatives have emerged as inhibitors of several important kinases.

Glycogen Synthase Kinase-3β (GSK-3β): Phenylmethylene hydantoins (PMHs) have been identified as potent inhibitors of GSK-3β. nih.govnih.gov In vitro assays have demonstrated that several PMH analogues exhibit GSK-3β inhibitory activity with IC50 values in the range of 4–20 µM. nih.govnih.gov The inhibition of GSK-3β by these compounds suggests their potential as therapeutic leads for conditions where this kinase is overactive, such as Alzheimer's disease, type-2 diabetes, and certain cancers. nih.govnih.gov

Receptor Tyrosine Kinases (e.g., EGFR, c-Met): The activity of hydantoin derivatives extends to receptor tyrosine kinases. While the well-known hydantoin, phenytoin (B1677684), has been shown to stimulate Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor beta (PDGFR-β) receptors, other derivatives act as inhibitors. nih.gov For example, a phenylmethylene hydantoin analogue was found to suppress the total levels and phosphorylation (activation) of c-Met and Focal Adhesion Kinase (FAK) in breast cancer cells. nih.gov This compound also inhibited other downstream signaling molecules, including Brk, paxillin, and Rac1. nih.gov

Phosphoinositide 3-kinase (PI3K): Some hydantoin derivatives have also been evaluated for their effect on the PI3K pathway, with studies showing a limited inhibitory effect on the PI3Kα isoform. researchgate.net

Table 2: Kinase Inhibition by Hydantoin Derivatives
Kinase TargetHydantoin ClassObserved EffectReference
GSK-3βPhenylmethylene hydantoins (PMHs)Inhibition with IC50 values of 4–20 µM. nih.govnih.gov
c-Met, FAK, Brk, Paxillin, Rac1Phenylmethylene hydantoin analogueSuppression of expression and/or phosphorylation. nih.gov
EGFR, PDGFR-βDiphenylhydantoin (Phenytoin)Stimulation of receptors. nih.gov
PI3KαNovel hydantoin derivativesLimited inhibitory effect. researchgate.net

Interactions with Cellular Transporters

Cellular transporters, particularly ATP-binding cassette (ABC) transporters, play a vital role in cellular homeostasis and contribute significantly to multidrug resistance (MDR) in cancer by actively extruding chemotherapeutic agents from cells. P-glycoprotein (ABCB1) is a primary ABC transporter implicated in MDR. iiarjournals.orgnih.gov

Research has shown that certain hydantoin derivatives can act as modulators of ABCB1 activity. A study involving thirty different hydantoin derivatives evaluated their ability to inhibit the efflux function of ABCB1 in mouse lymphoma cells. iiarjournals.orgnih.gov Using a rhodamine 123 accumulation assay, several compounds were identified that significantly increased the intracellular retention of this fluorescent substrate, indicating potent inhibition of the ABCB1 transporter. iiarjournals.orgnih.gov The most effective inhibitors were characterized by the presence of aromatic substituents and, in some cases, tertiary amine fragments. iiarjournals.orgnih.gov This suggests that specific chemical modifications to the hydantoin ring are crucial for its potential to inhibit the ABCB1 transporter and reverse multidrug resistance. nih.gov

Biophysical Studies of Molecular Mechanisms of Action

The anticonvulsant properties of many hydantoin derivatives are primarily attributed to their interaction with voltage-gated sodium channels. pcbiochemres.com Biophysical studies have provided detailed insights into this molecular mechanism.

Hydantoin derivatives exhibit a high affinity for both resting and inactivated states of the sodium channel. nih.gov Molecular modeling studies suggest a specific binding site within the inner pore of the channel. The interaction involves the hydantoin ring and its substituents with key amino acid residues, notably F1764 and Y1771 in domain IV of the rNav1.2 sodium channel. nih.govsfu.ca The binding model indicates that the 5-phenyl ring of the hydantoin participates in a perpendicular aromatic-aromatic interaction with Tyr-1771, while the N3-H3 group of the hydantoin ring forms an aromatic hydrogen bond with the center of the aromatic ring of Phe-1764. sfu.ca

The orientation of the phenyl ring relative to the hydantoin ring is critical for potent binding. Studies using conformationally constrained hydantoins have shown that a specific spatial arrangement is required for optimal interaction with the anticonvulsant receptor site on the sodium channel. nih.gov For instance, a tricyclic hydantoin where the phenyl ring is roughly coplanar with the hydantoin ring was found to be significantly more potent than an isomeric spirohydantoin where the rings are approximately perpendicular. nih.gov These findings underscore the precise structural requirements for the interaction of hydantoins with their molecular target.

In Vitro Studies of Antiviral and Antimicrobial Activities of Hydantoin Derivatives

The biological activities of hydantoin derivatives are not limited to mammalian cells; they also possess a broad spectrum of antimicrobial and antiviral properties. researchgate.netthieme-connect.de

Antiviral Activity: The compound 5-(3,4-dichlorophenyl)methylhydantoin has been shown to inhibit the replication of enteroviruses through a dual mechanism. At higher concentrations, it predominantly inhibits viral RNA synthesis. nih.gov At lower concentrations, its main mechanism of action is the inhibition of viral morphogenesis or assembly. nih.gov This dual activity makes it an interesting lead for the development of anti-enterovirus therapies.

Antimicrobial Activity: A variety of hydantoin derivatives have been synthesized and tested against pathogenic bacteria. Dimeric hydantoin derivatives have demonstrated impressive broad-spectrum antibacterial activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are known for their high rates of antibiotic resistance. nih.gov The proposed mechanism for these dimers involves targeting and disrupting the bacterial cell membrane. nih.gov Other studies have explored different classes of hydantoins, including imidazolidine-2,4-dione derivatives and diphenyl hydantoin carboxamides, for their activity against various bacterial and fungal strains. researchgate.nettaylors.edu.my The sulfur analogues of hydantoins, known as 2-thiohydantoins, have also been recognized for a wide range of pharmacological effects, including antibacterial and antifungal activities. mdpi.com

Table 3: In Vitro Antiviral and Antimicrobial Activities of Hydantoin Derivatives
Compound/ClassActivityTarget/OrganismMechanism of ActionReference
5-(3,4-dichlorophenyl)methylhydantoinAntiviralEnterovirusInhibition of RNA synthesis and viral morphogenesis. nih.gov
Hydantoin derivative dimersAntimicrobialESKAPE pathogensTargeting bacterial cell membranes. nih.gov
Imidazolidine-2,4-dione derivativesAntimicrobialVarious bacterial strainsNot specified. researchgate.net
2-ThiohydantoinsAntimicrobialBacteria and fungiNot specified. mdpi.com

Future Research Directions and Potential Applications in Chemical Science

Design and Synthesis of Novel Hydantoin-Based Chemical Probes

The development of chemical probes is crucial for understanding complex biological processes. The 1-Phenyl-3-ethyl hydantoin (B18101) scaffold can be strategically modified to create such probes. The synthesis of 1,3-disubstituted hydantoins can be achieved through various established synthetic routes, which can be adapted for the creation of novel derivatives. acs.orgthieme-connect.de

One common method for synthesizing N,N'-disubstituted hydantoins involves the reaction between isocyanates and N-alkyl-α-amino esters through a condensation/cyclization domino process. acs.orgnih.gov This approach could be utilized to introduce functional groups onto the 1-Phenyl-3-ethyl hydantoin core, enabling the attachment of reporter molecules such as fluorophores or biotin (B1667282) for visualization and pull-down assays.

Furthermore, the synthesis of hybrid molecules, where the hydantoin scaffold is combined with other pharmacophoric groups, presents a promising avenue for creating probes with novel functionalities. thieme-connect.de For instance, incorporating a photoaffinity labeling group could allow for the irreversible binding of the probe to its biological target upon photoactivation, facilitating target identification.

Table 1: Potential Modifications of this compound for Chemical Probe Development

Modification SiteFunctional Group to IntroducePurpose of ModificationPotential Application
Phenyl RingAzide or AlkyneClick Chemistry HandleAttachment of reporter tags (e.g., fluorophores, biotin)
Ethyl GroupPhotoactivatable Group (e.g., Diazirine)Covalent Cross-linking to TargetTarget identification and validation
C-5 PositionLinker with a Reactive GroupConjugation to BiomoleculesDevelopment of targeted probes

Advanced Computational Design of Hydantoin Derivatives with Tuned Selectivity

Computational chemistry offers powerful tools for the rational design of molecules with specific properties. elifesciences.org In the context of this compound, computational methods can be employed to design derivatives with enhanced selectivity for a particular biological target. Techniques such as molecular docking and pharmacophore modeling can predict the binding affinity and mode of interaction of hydantoin derivatives with target proteins. mdpi.comnih.gov

By systematically modifying the substituents on the this compound scaffold in silico, researchers can identify modifications that are likely to improve selectivity. For example, altering the substitution pattern on the phenyl ring or changing the length and nature of the alkyl chain at the N-3 position could lead to more specific interactions with the target's binding pocket. This approach has been successfully used to develop selective inhibitors for various enzymes and receptors. nih.gov

The insights gained from computational studies can guide the synthesis of a focused library of compounds, thereby reducing the time and resources required for lead optimization. This iterative process of computational design, synthesis, and biological evaluation is a cornerstone of modern drug discovery.

Table 2: Illustrative Examples of Computational Approaches for Hydantoin Derivative Design

Computational MethodObjectivePotential Outcome for this compound Derivatives
Molecular DockingPredict binding mode and affinityIdentification of key interactions with the target protein
Pharmacophore ModelingIdentify essential structural features for activityDesign of new derivatives with improved target engagement
Quantitative Structure-Activity Relationship (QSAR)Correlate chemical structure with biological activityPrediction of the activity of unsynthesized compounds
Molecular Dynamics SimulationsStudy the dynamic behavior of the ligand-protein complexAssessment of binding stability and conformational changes

Exploration of Hydantoin Scaffolds for New Target Identification in Biological Systems (In Vitro)

The hydantoin scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets. acs.org This makes libraries of hydantoin derivatives, including those based on this compound, valuable tools for identifying new therapeutic targets through in vitro screening.

High-throughput screening of a diverse library of this compound analogs against a panel of enzymes, receptors, and cell lines can uncover novel biological activities. nih.govmdpi.com For example, recent studies have shown that some 1,3-disubstituted thiohydantoins exhibit anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes. mdpi.comnih.govresearchgate.net Similarly, other hydantoin derivatives have demonstrated anticancer properties by targeting various signaling pathways. mdpi.comekb.eg

The identification of a "hit" compound from such a screen would be the first step in a target identification campaign. Subsequent studies, often involving the use of the chemical probes discussed in section 7.1, would be necessary to elucidate the mechanism of action and identify the specific molecular target responsible for the observed biological effect. This approach of using small molecules to probe biological systems is a powerful strategy for discovering new drug targets and expanding our understanding of human biology. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-phenyl-3-ethyl hydantoin, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Classic methods include the Bucherer-Bergs reaction, which involves multicomponent reactions of carbonyl compounds with potassium cyanide and ammonium carbonate to introduce substituents at the hydantoin's 5-position . Microwave-assisted polycondensation is another efficient approach, using o-cresol as a microwave absorbent to accelerate cyclization, achieving yields of 75–85% under optimized conditions (e.g., 1 h in boiling 1,4-dioxane) . Key characterization techniques include FT-IR for tracking cyclization (C=O stretch at ~1750 cm⁻¹) and NMR for regiochemical confirmation .

Q. How can structural features like planarity and substituent conformation in hydantoin derivatives be experimentally validated?

  • Methodological Answer : X-ray crystallography reveals bond lengths (e.g., N–C bonds at 1.349–1.400 Å) and torsion angles (e.g., -175.6° for antiperiplanar conformations), confirming π-conjugation in the hydantoin ring and substituent orientation . Computational methods like DFT/B3LYP (6-311G++ basis set) validate vibrational spectra (e.g., C=O stretching at 1775 cm⁻¹) and molecular geometry, aligning with experimental data .

Q. What analytical techniques are critical for characterizing hydantoin derivatives in polymer matrices?

  • Methodological Answer : For poly(amide-imide)s containing hydantoin moieties, use TGA (10°C/min under N₂) to assess thermal stability (decomposition >300°C) and inherent viscosity measurements (e.g., 0.45–0.65 dL/g) to determine molecular weight. FT-IR and ¹H-NMR confirm hydantoin integration via C=O peaks and aromatic proton shifts .

Advanced Research Questions

Q. How do mutations in hydantoin racemase (e.g., C76A/C181A) affect substrate binding and catalytic efficiency?

  • Methodological Answer : Isothermal titration calorimetry (ITC) reveals endothermic binding (ΔHb >0) for mutants with D/L-5-isopropyl hydantoin, indicating disrupted catalytic cycles. Fluorescence quenching assays quantify binding affinity changes (e.g., Kd shifts from µM to mM), linking mutations to altered active-site interactions .

Q. What mechanistic insights do X-ray structures provide about hydantoin-based inhibitors targeting TNF-α converting enzyme (TACE)?

  • Methodological Answer : Co-crystal structures (PDB: 3L0V) show monodentate coordination of the hydantoin carbonyl to the catalytic zinc, with SAR studies highlighting substituent effects on IC₅₀ (e.g., hydrophobic groups enhance S1' pocket binding). MD simulations predict ligand stability via π-stacking with Phe415 .

Q. How can regioselective N3-arylation of hydantoins be optimized using copper catalysis?

  • Methodological Answer : Cu(OAc)₂/TBHP systems achieve >80% N3 selectivity under microwave conditions (60°C, 2 h). ¹H-NMR analysis distinguishes N3- vs. N1-aryl products via downfield shifts of the hydantoin NH (δ 10.2–10.5 ppm for N3). Oxidant screening (e.g., K₂S₂O₈ vs. TBHP) confirms radical-mediated pathways .

Q. What computational models predict substituent effects on hydantoin’s electronic structure and reactivity?

  • Methodological Answer : DFT/B3LYP calculations (6-311G++ basis set) correlate electron-withdrawing groups (e.g., -NO₂) with reduced HOMO-LUMO gaps (ΔE ≈ 4.5 eV vs. 5.2 eV for unsubstituted hydantoin), guiding electrophilic substitution strategies. Mulliken charges identify reactive sites (e.g., N3: -0.45 e) .

Q. How does the hydantoin permease mechanism enable selective substrate transport across bacterial membranes?

  • Methodological Answer : Cryo-EM structures (e.g., Microbacterium permease) show a "gated pore" mechanism: hydantoin binding triggers conformational changes (door closure at extracellular side, inward gate opening). Mutagenesis of conserved residues (e.g., Asp132Ala) disrupts substrate specificity .

Q. What kinetic models describe the curing behavior of hydantoin epoxy resins with anhydride hardeners?

  • Methodological Answer : Non-isothermal DSC (10°C/min) combined with Šesták–Berggren autocatalytic model (parameters m, n) reveals activation energy (Ea ≈ 65 kJ/mol) and reaction order. FT-IR monitors epoxy conversion (disappearance of 915 cm⁻¹ peak) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.